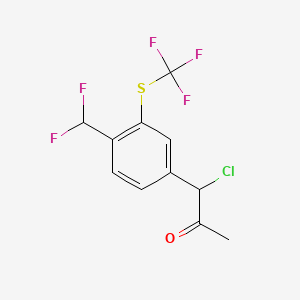

1-Chloro-1-(4-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

Description

1-Chloro-1-(4-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated aromatic ketone derivative. Its structure features a propan-2-one backbone substituted with a chloro group and a phenyl ring bearing two distinct electron-withdrawing groups: a difluoromethyl (–CF₂H) and a trifluoromethylthio (–SCF₃) moiety.

Properties

Molecular Formula |

C11H8ClF5OS |

|---|---|

Molecular Weight |

318.69 g/mol |

IUPAC Name |

1-chloro-1-[4-(difluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H8ClF5OS/c1-5(18)9(12)6-2-3-7(10(13)14)8(4-6)19-11(15,16)17/h2-4,9-10H,1H3 |

InChI Key |

RFKNPBBXEFJWSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)C(F)F)SC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Chloro-1-(4-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one generally follows a multi-step route involving:

- Preparation of the suitably substituted phenyl precursor bearing difluoromethyl and trifluoromethylthio groups.

- Introduction of the propan-2-one moiety with a chloro substituent at the alpha position.

- Control of reaction conditions to ensure regioselectivity and high yield.

The synthetic approach typically employs halogenation, nucleophilic substitution, and ketone formation reactions under inert atmospheres to prevent moisture or oxygen interference.

Stepwise Synthetic Route

Representative Synthetic Example

A representative synthesis reported involves:

- Starting from 4-(trifluoromethylthio)phenyl derivatives, difluoromethylation is achieved using electrophilic difluoromethylating agents.

- The resulting difluoromethyl-trifluoromethylthio-substituted phenyl compound undergoes Friedel-Crafts acylation with chloroacetyl chloride to introduce the propan-2-one moiety.

- Alpha-chlorination is then performed to yield the target compound.

This sequence requires careful control of reaction parameters such as temperature, solvent choice (e.g., dichloromethane, toluene), and inert atmosphere (nitrogen or argon) to optimize yield and minimize by-products.

Reaction Conditions and Yields

Analytical and Monitoring Techniques

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress at each step.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H, ^13C, and ^19F NMR confirm structural integrity and substitution patterns.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Infrared (IR) Spectroscopy: Identifies functional groups and ketone presence.

- Chromatographic Purification: Flash column chromatography using hexanes/ethyl acetate gradients ensures isolation of pure product.

Challenges and Considerations

- Regioselectivity: Achieving selective substitution on the phenyl ring is critical due to multiple reactive sites.

- Handling Fluorinated Reagents: Electrophilic trifluoromethylthiolation and difluoromethylation reagents require careful handling under inert conditions.

- Moisture Sensitivity: Friedel-Crafts acylation and alpha-chlorination steps are sensitive to moisture, necessitating dry solvents and inert atmosphere.

- Scale-Up: Some reagents and conditions may be challenging to scale; shelf-stable reagents like S-(trifluoromethyl)dibenzothiophenium salts facilitate larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(4-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Chloro-1-(4-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.

Industry: It finds use in the development of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and trifluoromethylthio groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form stable complexes with proteins and other biomolecules is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The compound’s electronic profile is dominated by the –SCF₃ and –CF₂H groups, which are stronger electron-withdrawing groups (EWGs) compared to halogens (e.g., –Cl, –F) or nitro (–NO₂) groups. This contrasts with compounds like 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one (), where a cyclopropyl group introduces steric bulk without significant electronic effects. Key comparisons include:

Reactivity and Stability

- Alpha-Halogen Reactivity: The chloro group at the α-position increases susceptibility to nucleophilic substitution, similar to 1-(4-chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone (). However, steric hindrance from the bulky phenyl substituents may slow reactions .

- Thermal Stability: Fluorinated groups enhance thermal stability compared to non-fluorinated analogs like 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one ().

Biological Activity

1-Chloro-1-(4-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: , indicating the presence of chlorine, fluorine, and sulfur atoms. The unique arrangement of these elements contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀ClF₅S |

| Molecular Weight | 303.72 g/mol |

| IUPAC Name | 1-Chloro-1-(4-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one |

| CAS Number | [insert CAS number] |

The biological activity of 1-Chloro-1-(4-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is believed to stem from its ability to interact with specific molecular targets within cells. The difluoromethyl and trifluoromethylthio groups enhance the compound's lipophilicity, potentially improving its cell membrane permeability and binding affinity to various receptors or enzymes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Antimicrobial Activity

Preliminary studies have indicated that 1-Chloro-1-(4-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one exhibits significant antimicrobial properties against a range of bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action.

Anticancer Potential

Research has suggested that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial efficacy against standard bacterial strains.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

-

Evaluation of Anticancer Activity :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was used to determine cell viability post-treatment.

- Results : The compound reduced cell viability by over 70% in MCF-7 (breast cancer) cells at a concentration of 50 µM after 48 hours.

Q & A

Q. Optimization strategies :

- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions.

- Catalyst selection : Use anhydrous AlCl₃ for improved regioselectivity in Friedel-Crafts reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how do their data correlate with structural features?

Answer:

Advanced: How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

Answer:

Density Functional Theory (DFT) calculations provide insights into:

- HOMO-LUMO gaps : Predicts charge-transfer behavior (e.g., HOMO localized on aromatic ring, LUMO on ketone group) .

- Electrostatic potential maps : Highlights nucleophilic/electrophilic sites (e.g., electron-deficient CF₃ group) .

- Reactivity trends : Simulate reaction pathways (e.g., nucleophilic attack at the carbonyl carbon) .

Q. Methodology :

- Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set.

- Compare optimized geometries with X-ray data to validate accuracy .

Advanced: How can contradictions between experimental and computational data on molecular geometry be resolved?

Answer:

Discrepancies often arise in bond lengths/angles between X-ray and DFT results due to:

Q. Strategies :

- Use Polarizable Continuum Models (PCM) in DFT to account for solvent effects.

- Apply AIM (Atoms in Molecules) theory to analyze electron density topology and reconcile bond critical points with crystallographic data .

Experimental Design: What are common pitfalls in synthesizing this compound, and how can they be mitigated?

Answer:

Advanced: How do difluoromethyl and trifluoromethylthio groups influence reactivity in electrophilic substitution?

Answer:

- Electron-withdrawing effects : The CF₃S group deactivates the aromatic ring, directing electrophiles to meta positions.

- Steric effects : Difluoromethyl groups reduce accessibility to ortho positions.

- Experimental validation : Compare reaction outcomes with non-fluorinated analogs using kinetic isotope effects or Hammett plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.